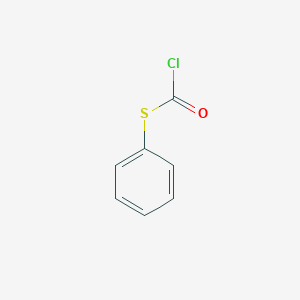

Phenyl chlorothioformate

説明

準備方法

Synthetic Routes and Reaction Conditions: Phenyl chlorothioformate can be synthesized through the nucleophilic acyl substitution of an acid chloride with an alcohol . This method involves the reaction of phenylthiol with phosgene under controlled conditions to produce the desired ester . The reaction typically requires an inert atmosphere and low temperatures to prevent side reactions.

Industrial Production Methods: In industrial settings, the production of carbonochloridothioic acid, S-phenyl ester may involve the use of large-scale reactors and continuous flow processes to ensure consistent quality and yield. The use of advanced purification techniques, such as distillation and crystallization, is essential to obtain a high-purity product .

化学反応の分析

Solvolysis Mechanisms

Phenyl chlorothioformate undergoes solvolysis via two primary pathways depending on solvent conditions:

Addition-Elimination (A-E) Mechanism

-

Favored in ethanol-water mixtures and other nucleophilic solvents .

-

The rate-determining step involves nucleophilic attack at the thiocarbonyl carbon, forming a tetrahedral intermediate .

-

Characterized by large positive ρ values (Hammett constant) of ~2.3, indicating strong sensitivity to substituent effects .

Ionization Mechanism

-

Dominates in fluoroalcohol-rich solvents (e.g., TFE, HFIP) .

-

Proceeds through ionization to form a thiocarbocation intermediate, stabilized by resonance with sulfur .

-

Shows low sensitivity to solvent nucleophilicity (N ~ 0.2) but high sensitivity to ionizing power (Y ~ 1.5) .

Solvent Effects

The solvent’s nucleophilicity (N) and ionizing power (Y) critically influence the reaction pathway:

| Solvent System | Mechanism | k (s⁻¹) | N | Y |

|---|---|---|---|---|

| Ethanol/Water (80:20) | A-E | 3.2×10⁻⁶ | 0.92 | 2.05 |

| TFE/Water (70:30) | Ionization | 1.8×10⁻⁴ | 0.18 | 3.40 |

| HFIP/Water (60:40) | Ionization | 5.6×10⁻⁴ | 0.15 | 3.80 |

Key Observations :

-

In ethanol-water , the A-E pathway dominates due to high nucleophilicity .

-

Fluoroalcohols (TFE, HFIP) suppress nucleophilic attack, favoring ionization through enhanced stabilization of the thiocarbocation .

Kinetic and Thermodynamic Parameters

Reaction kinetics reveal insights into transition states and activation barriers:

| Parameter | A-E Mechanism | Ionization Mechanism |

|---|---|---|

| ΔH‡ (kJ/mol) | 58.3 | 42.7 |

| ΔS‡ (J/mol·K) | -120 | -180 |

| Solvent Isotope Effect (k<sub>MeOH</sub>/k<sub>MeOD</sub>) | 2.3–2.5 | 1.0–1.2 |

-

Low ΔS‡ values for both mechanisms suggest associative transition states .

-

Inverse secondary KIE (k<sub>H</sub>/k<sub>D</sub> ≈ 0.74–0.94) supports partial bond cleavage in the A-E pathway .

Comparison with Analogous Chloroformates

Replacing oxygen with sulfur alters reactivity significantly:

| Compound | Mechanism in Ethanol/Water | k Relative to PhOCOCl |

|---|---|---|

| Phenyl chloroformate (PhOCOCl) | A-E | 1.0 |

| This compound (PhSCOCl) | A-E/Ionization dichotomy | 0.05 |

| Phenyl chlorodithioformate (PhSCSCl) | Ionization | 12.0 |

-

PhSCOCl reacts ~20× slower than PhOCOCl in A-E due to sulfur’s lower electronegativity .

-

PhSCSCl favors ionization, with rates 12× faster than PhOCOCl in ionizing solvents .

Reactivity with Nucleophiles

This compound reacts with nucleophiles to form diverse products:

With Alcohols

With Amines

-

Produces thiocarbamates :

-

Strongly basic amines (e.g., aniline) accelerate the reaction (β<sub>nuc</sub> ≈ 0.8) .

With Carboxylic Acids

-

Generates mixed thioanhydrides :

Thermal Decomposition

This compound decomposes upon heating to release CO and PhSCl :

科学的研究の応用

Synthesis Applications

- Stereodirected Synthesis :

- Peptide Synthesis :

- Thionocarbonylation Reactions :

- Preparation of Phenoxythiocarbonyl Esters :

Mechanistic Studies

This compound has been studied for its solvolytic behavior, providing insights into reaction mechanisms:

- Solvolysis Mechanisms : Research indicates that PhOCSCl undergoes solvolysis via both addition-elimination and unimolecular mechanisms depending on solvent conditions. This dual pathway behavior makes it a valuable compound for studying reaction kinetics and mechanisms in organic chemistry .

- Comparison with Other Compounds : Studies comparing the rates of solvolysis between this compound and other halogenated esters reveal that it reacts at rates similar to phenyl chloroformate, indicating its potential utility in synthetic applications where both types of compounds are relevant .

Case Studies

- Drug Development :

- Kinetic Studies :

作用機序

The mechanism of action of carbonochloridothioic acid, S-phenyl ester involves nucleophilic attack on the carbonyl carbon, leading to the formation of a tetrahedral intermediate . This intermediate can then undergo various transformations, depending on the reaction conditions and reagents used . The molecular targets and pathways involved in these reactions are primarily determined by the nature of the nucleophile and the specific reaction environment .

類似化合物との比較

- Phenyl chloroformate

- Phenyl thioformate

- Methyl chlorothioformate

Comparison: Phenyl chlorothioformate is unique due to the presence of both a chlorine atom and a phenylthio group, which impart distinct reactivity and chemical properties . Compared to phenyl chloroformate, it exhibits different reactivity patterns in nucleophilic substitution reactions . Similarly, its behavior in reduction and hydrolysis reactions differs from that of methyl chlorothioformate and phenyl thioformate .

生物活性

Phenyl chlorothioformate (PhSCOCl) is a chemical compound that has garnered attention in various fields, particularly in organic synthesis and medicinal chemistry. This article explores its biological activity, including its mechanisms of action, applications in synthesis, and relevant case studies.

This compound is characterized by its ability to participate in nucleophilic substitution reactions. It acts primarily as a reagent in the synthesis of thioesters and other sulfur-containing compounds. The compound can undergo solvolysis, a reaction where it reacts with solvents, leading to the formation of different products depending on the solvent's nucleophilicity.

Solvolysis Rates

Research indicates that the solvolysis rates of this compound are influenced by the solvent used. For example, studies have shown that in highly ionizing solvents, the reaction follows dual pathways: bimolecular addition-elimination and unimolecular ionization. The specific rates of solvolysis for this compound have been compared with those of related compounds, revealing significant insights into its reactivity:

| Compound | Specific Rate (k) | Mechanism Type |

|---|---|---|

| This compound (PhSCOCl) | 1.74 ± 0.17 | Bimolecular/Unimolecular |

| Phenyl chloroformate (PhOCOCl) | 1.66 ± 0.05 | Bimolecular/Unimolecular |

| Phenyl chlorodithioformate (PhS2COCl) | 1.48 ± 0.18 | Bimolecular/Unimolecular |

The data suggest that this compound reacts at a rate comparable to phenyl chloroformate but slower than phenyl chlorodithioformate, indicating a complex interplay between structure and reactivity .

Applications in Synthesis

This compound is widely used in organic synthesis for various applications:

- Synthesis of Thioesters : It serves as a key reagent for synthesizing peptide α-thioesters, which are crucial intermediates in peptide synthesis.

- Thionocarbonylation Reactions : The compound is employed in thionocarbonylation reactions involving unprotected nucleosides, aiding in the formation of phenoxythiocarbonyl esters .

- Optically Active Compounds : It has been utilized in stereo-directed synthesis to produce optically active compounds like (-)-mintlactone .

Case Study 1: Thionocarbonylation of Nucleosides

A significant study investigated the thionocarbonylation of unprotected thymine nucleosides using this compound. This reaction demonstrated the compound's utility in modifying nucleosides for further biochemical applications. The resulting phenoxythiocarbonyl esters were subsequently reduced to deoxyribonucleosides, showcasing the versatility of this compound in nucleic acid chemistry .

Case Study 2: Solvolysis Mechanisms

Another research effort focused on understanding the solvolysis mechanisms of this compound in various solvents. The study revealed that solvent polarity and nucleophilicity significantly affect the reaction pathway and rate. This work provided insights into how modifications to the solvent system could optimize reactions involving this compound .

Toxicological Considerations

While this compound is useful in synthetic applications, it is essential to consider its toxicity profile. The compound can be irritating to skin and eyes and poses risks upon ingestion or inhalation . Proper handling and safety protocols are necessary when working with this chemical.

特性

IUPAC Name |

S-phenyl chloromethanethioate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H5ClOS/c8-7(9)10-6-4-2-1-3-5-6/h1-5H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HBEFYGYBMKPNSZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)SC(=O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H5ClOS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID5065481 | |

| Record name | Carbonochloridothioic acid, S-phenyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5065481 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

172.63 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

13464-19-2 | |

| Record name | S-Phenyl carbonochloridothioate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=13464-19-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Carbonochloridothioic acid, S-phenyl ester | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013464192 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Carbonochloridothioic acid, S-phenyl ester | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Carbonochloridothioic acid, S-phenyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5065481 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | S-phenyl chlorothioformate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.033.331 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。